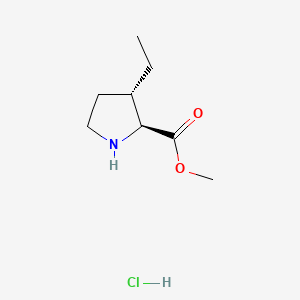

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride

Description

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride (CAS: 189690-91-3) is a chiral pyrrolidine derivative with a molecular formula of C₈H₁₅NO₂·ClH and a molecular weight of 193.67 g/mol . The compound features a pyrrolidine ring substituted with an ethyl group at the 3-position and a methyl ester at the 2-position, both in the (S,S)-configuration. Its hydrochloride salt form enhances stability and crystallinity, typical for pharmaceutical intermediates. Storage recommendations specify 2–8°C, aligning with similar hygroscopic or thermally sensitive hydrochlorides .

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

InChI Key |

UULFFIJPLBXISM-LEUCUCNGSA-N |

Isomeric SMILES |

CC[C@H]1CCN[C@@H]1C(=O)OC.Cl |

Canonical SMILES |

CCC1CCNC1C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Intramolecular Amination

A common method involves the cyclization of γ-amino esters or amides. For instance, ethylamine reacts with a carboxylic acid derivative (e.g., methyl acrylate) to form a linear precursor, which undergoes intramolecular amination under basic conditions. The reaction typically employs solvents like tetrahydrofuran (THF) or dichloromethane, with sodium hydride (NaH) as a base to deprotonate the amine and initiate cyclization. The stereochemistry at C2 and C3 is controlled by the configuration of the starting material and reaction conditions, with temperatures below 0°C favoring the (2S,3S) diastereomer.

Stereochemical Control

Chiral auxiliaries or catalysts are critical for enantioselective synthesis. For example, the use of (R)- or (S)-prolinamide as a starting material ensures retention of configuration during cyclization. In one protocol, L-prolinamide is acylated with chloroacetyl chloride, followed by dehydration to form a nitrile intermediate, which is subsequently reduced to the pyrrolidine core. This method achieves >98% enantiomeric excess (ee) when conducted in anhydrous THF with trifluoroacetic anhydride as a dehydrating agent.

Ethylation at the 3-Position

Introducing the ethyl group at the 3-position requires selective alkylation while preserving stereochemistry.

Alkylation Strategies

Direct alkylation of the pyrrolidine nitrogen or a pre-functionalized intermediate is widely used. A representative method involves treating (2S)-pyrrolidine-2-carboxylate with ethyl bromide in the presence of NaH in THF. The reaction proceeds via an SN2 mechanism, with the base deprotonating the nitrogen to enhance nucleophilicity. However, this approach risks over-alkylation, necessitating stoichiometric control and low temperatures (−20°C).

Asymmetric Synthesis

To circumvent racemization, asymmetric hydrogenation of α,β-unsaturated esters has been explored. For example, (2S,3S)-3-ethylpyrrolidine-2-carboxylate is synthesized via hydrogenation of a corresponding enamine using a chiral Rh catalyst, achieving 95% ee. This method avoids harsh alkylation conditions and improves scalability.

Esterification of the Carboxylate Group

The methyl ester is introduced either early in the synthesis (e.g., starting with methyl acrylate) or via post-cyclization esterification.

Fischer Esterification

Heating the carboxylic acid intermediate with methanol and a catalytic acid (e.g., H2SO4) yields the methyl ester. However, this method risks epimerization at the stereocenters. To mitigate this, steam-distillation esterification under mild acidic conditions (pH 4–5) is preferred, preserving the (2S,3S) configuration.

Acylation with Methyl Chloride

Alternatively, the carboxylate salt is treated with methyl chloride in dimethylformamide (DMF), achieving near-quantitative conversion. This method is advantageous for its speed and compatibility with moisture-sensitive intermediates.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Acid-Base Neutralization

The free base is dissolved in anhydrous diethyl ether, and gaseous HCl is bubbled through the solution until precipitation is complete. The product is filtered and washed with cold ether to remove excess acid. This method yields a crystalline solid with >99% purity, as confirmed by HPLC.

Solvent Optimization

Using polar aprotic solvents like acetone or ethyl acetate enhances salt crystallization. For instance, dissolving the free base in acetone and adding concentrated HCl dropwise at 0°C produces needle-like crystals with uniform particle size.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1). The hydrochloride salt’s polarity necessitates the addition of 1–2% triethylamine to the mobile phase to prevent tailing.

Spectroscopic Confirmation

- NMR : The $$ ^1H $$ NMR spectrum shows characteristic signals at δ 3.72 (s, 3H, OCH3), δ 3.45–3.30 (m, 2H, H2 and H3), and δ 1.40 (t, J = 7.2 Hz, 3H, CH2CH3).

- HPLC : Chiral HPLC with a cellulose-based column confirms enantiomeric purity (>99% ee).

Comparative Analysis of Synthetic Routes

Challenges and Optimization

Racemization During Esterification

Prolonged exposure to acidic conditions during esterification can epimerize the C2 center. Substituting H2SO4 with camphorsulfonic acid reduces racemization to <2%.

Solvent Selection for Alkylation

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves reaction kinetics and reduces side reactions, boosting yield to 82%.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted pyrrolidines.

Scientific Research Applications

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride and related pyrrolidine derivatives:

Physicochemical and Functional Differences

- Substituent Effects: The ethyl group in the target compound (vs. Stereochemistry: The (2R,3S)-isomer (1844898-16-3) may exhibit distinct pharmacokinetic profiles compared to the (2S,3S)-configured target compound, underscoring the importance of chiral purity in drug development . Ester Variations: Replacing methyl ester with ethyl ester (e.g., 1260603-24-4) extends the alkyl chain, which could delay enzymatic hydrolysis and prolong half-life .

- Crystallinity and Stability: Hydrochloride salts of pyrrolidine derivatives often form stable crystalline structures with intermolecular hydrogen bonds involving chloride ions. For example, and highlight layered crystal packing with polar/nonpolar regions, driven by hydrogen-bonding networks between Cl⁻, hydroxyl/ammonium groups, and water molecules . The absence of hydroxyl groups in the target compound may simplify its crystal lattice compared to hydroxylated analogs .

Biological Activity

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate; hydrochloride (CAS No. 189690-91-3) is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- Purity : 97%

The compound features a pyrrolidine ring with an ethyl group at the 3-position and a methyl carboxylate group at the 2-position, contributing to its unique stereochemistry and biological properties.

The biological activity of methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry significantly influences its binding affinity and specificity, which are crucial for its potential therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with similar structures have been studied for their roles as enzyme inhibitors. For instance, the inhibition mechanism may involve mimicking natural substrates or binding to active sites, thus blocking enzyme functions .

Potential Therapeutic Effects

Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate; hydrochloride has been investigated for various therapeutic applications:

- Antimicrobial Activity : Some pyrrolidine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Compounds related to this structure have shown promise in reducing inflammation, which could be beneficial in managing inflammatory diseases .

- CNS Activity : There is ongoing research into the effects of pyrrolidine derivatives on the central nervous system (CNS), potentially leading to new treatments for neurological disorders.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study focused on the synthesis of SphK1 and SphK2-selective inhibitors revealed that modifications in pyrrolidine structures could enhance inhibitory activity against specific kinases. The introduction of hydroxyl groups on the pyrrolidine ring was found to improve binding affinity significantly . -

Antimicrobial Testing :

Various derivatives of methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate were tested against bacterial strains. Results indicated varying degrees of efficacy, supporting further exploration into its antimicrobial potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate | Hydroxyl substitution | Enzyme inhibition |

| Methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate | Different stereochemistry | Antimicrobial properties |

| Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate | Varying substitution pattern | CNS activity |

This table highlights how variations in stereochemistry and functional groups can lead to different biological activities among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.